molecular formula C21H19BrN2O2S2 B404451 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 331819-89-7

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B404451
CAS RN: 331819-89-7
M. Wt: 475.4g/mol
InChI Key: PWDOFDBWVYGEQL-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” is an organic heterobicyclic compound, an organonitrogen heterocyclic compound, and an organosulfur heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds often involves reacting chlorosulfonyl isocyanate dissolved in dichloromethane at 0 °C with 1 equivalent of tert-butanol to give the BOC-protected amino-sulfonyl-chloride, which is subsequently added slowly to a solution of 1 equivalent of the respective amine (e.g., n-propylamine) in the presence of 3 equivalents of triethylamine in dichloromethane at 0 °C .


Molecular Structure Analysis

The molecular formula of the compound is C25H25N3O3S2 . The compound has a complex structure with multiple rings, including a benzothiolo and a pyrimidinone ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 479.6 g/mol . It has a computed XLogP3-AA value of 5.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound’s rotatable bond count is 8 . The exact mass and monoisotopic mass of the compound are 479.13373402 g/mol . The topological polar surface area of the compound is 124 Ų .

Scientific Research Applications

I have conducted a search on the scientific research applications of the compound 2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one . While there is limited direct information available on this specific compound, we can infer potential applications based on the properties of similar benzothiolo[2,3-d]pyrimidin-4-one derivatives and their known biological activities. Below are six potential applications categorized into separate fields:

Antimicrobial Activity

Benzothiolo[2,3-d]pyrimidin-4-one derivatives have been reported to exhibit antimicrobial properties. This compound could potentially be used in the development of new antimicrobial agents to combat various bacterial and fungal infections .

Anti-inflammatory Properties

Some derivatives in this class have shown anti-inflammatory effects. The compound may be researched for its potential use in anti-inflammatory medications .

Antitubercular Activity

Given that certain pyrido[2,3-d]pyrimidine derivatives have antitubercular activity, this compound could be investigated for its efficacy against tuberculosis .

Antioxidant Potential

The antioxidant capacity of these derivatives makes them candidates for research into protective agents against oxidative stress-related diseases .

Anticancer Activity

The structure of this compound suggests it could be studied for its potential use in cancer treatment, particularly as a lipoxygenase inhibitor with possible anticancer effects .

properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOFDBWVYGEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)SC4=C2CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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